molecular formula C11H13ClO B7848224 3'-Chloro-6'-methylbutyrophenone

3'-Chloro-6'-methylbutyrophenone

Cat. No.: B7848224
M. Wt: 196.67 g/mol
InChI Key: SRNQGFIODDAOFW-UHFFFAOYSA-N
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Description

3'-Chloro-6'-methylbutyrophenone is an organic compound characterized by a chloro group and a methyl group attached to a butyrophenone backbone. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3'-Chloro-6'-methylbutyrophenone typically involves the chlorination and methylation of butyrophenone. One common method is the Friedel-Crafts acylation, where butyrophenone is reacted with chloroform in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3'-Chloro-6'-methylbutyrophenone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: Nucleophilic substitution with sodium methoxide (NaOCH₃) in methanol.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids.

  • Reduction: Formation of alcohols.

  • Substitution: Formation of ethers or esters.

Scientific Research Applications

3'-Chloro-6'-methylbutyrophenone has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3'-Chloro-6'-methylbutyrophenone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the context of its application and the specific biological system involved.

Comparison with Similar Compounds

  • 4'-Chloro-2'-methylbutyrophenone

  • 2'-Chloro-5'-methylbutyrophenone

  • 3'-Chloro-4'-methylbutyrophenone

Properties

IUPAC Name

1-(5-chloro-2-methylphenyl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-3-4-11(13)10-7-9(12)6-5-8(10)2/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNQGFIODDAOFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(C=CC(=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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